Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate

Medicinal Chemistry Scaffold Design Regioisomer SAR

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS 155537-02-3) is a heterocyclic small molecule belonging to the 5-oxo-tetrahydroquinoline carboxylate ester class, carrying a methyl substituent at position 2 and a methyl ester at position 4 of the partially saturated quinoline ring. With molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, it is supplied as a versatile small molecule scaffold by Biosynth at ≥95% purity (MDL MFCD31616418).

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 155537-02-3
Cat. No. B2459622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate
CAS155537-02-3
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC
InChIInChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3
InChIKeyITRKMDQOZBUPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS 155537-02-3): Procurement-Relevant Structural and Pharmacochemical Profile


Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS 155537-02-3) is a heterocyclic small molecule belonging to the 5-oxo-tetrahydroquinoline carboxylate ester class, carrying a methyl substituent at position 2 and a methyl ester at position 4 of the partially saturated quinoline ring [1]. With molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, it is supplied as a versatile small molecule scaffold by Biosynth at ≥95% purity (MDL MFCD31616418) . The compound is structurally distinguished from its closest regioisomeric analogs—the 2-carboxylate (CAS 1359970-23-2) and 3-carboxylate (CAS 1174538-70-5) esters—by the unique combination of 4-carboxylate placement, 2-methyl substitution, and the 5-oxo ketone handle, which collectively define its synthetic utility and potential biological profile .

Why Regioisomeric 5-Oxo-Tetrahydroquinoline Carboxylates Cannot Substitute Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate


Substituting the 4-carboxylate target compound with its 2- or 3-carboxylate regioisomers introduces three simultaneous structural perturbations that cannot be corrected by downstream chemistry: (i) carboxylate positional isomerism alters the electronic distribution across the quinoline ring, changing both reactivity and hydrogen-bonding geometry with biological targets ; (ii) the 2-methyl substituent—absent in both the 2-carboxylate (CAS 1359970-23-2, C₁₁H₁₁NO₃) and 3-carboxylate (CAS 1174538-70-5, C₁₁H₁₁NO₃) isomers—is a critical determinant of lipophilicity and has been independently identified as essential for HIF prolyl hydroxylase inhibition potency and PHD2 subtype selectivity in the oxyquinoline chemotype [1]; and (iii) removal of the 5-oxo group to produce fully saturated tetrahydroquinoline-4-carboxylates (e.g., CAS 68066-85-3) eliminates the sole ketone synthetic handle, precluding key downstream functionalization strategies such as reductive amination, oxime formation, and Grignard addition [2]. These differences render simple regioisomeric or oxidation-state analogs unsuitable as one-to-one replacements in any SAR campaign, library design, or synthetic route dependent on the precise electronic and steric features of the 2-methyl-5-oxo-4-carboxylate architecture.

Quantitative Comparative Evidence for Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate Versus Closest Analogs


Regiochemical Differentiation: 4-Carboxylate Ester Placement Versus 2- and 3-Carboxylate Regioisomers

The target compound positions the methyl ester at C4 of the tetrahydroquinoline ring, with the 5-oxo group at C5 and a 2-methyl substituent. The closest commercial analogs carry the ester at C2 (CAS 1359970-23-2) or C3 (CAS 1174538-70-5), both lacking the 2-methyl group. This positional isomerism creates distinct electronic environments: in the 4-carboxylate, the ester is conjugated with the 5-oxo ketone through the aromatic ring, while in the 2-carboxylate isomer, the ester is directly attached to the imine carbon, altering the pKa of the nitrogen and the reactivity of the adjacent position . The target compound's LogP is predicted to be higher than the measured 1.13–1.39 range of the 2-carboxylate isomer due to the additional methyl group, with each methyl substituent contributing approximately +0.5 LogP units .

Medicinal Chemistry Scaffold Design Regioisomer SAR

2-Methyl Substitution as a Key Determinant of HIF Prolyl Hydroxylase Inhibitory Activity

In a structure-activity relationship study of oxyquinoline-based hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, 2-methyl-substituted oxyquinoline derivatives demonstrated activity in the HIF1 ODD-luciferase reporter assay and were almost equally effective in the oxygen-glucose deprivation (OGD) in vitro pretreatment paradigm [1]. Critically, the 2-methyl-substituted variant exhibited specificity for the HIF PHD2 isoform over PHD1 and PHD3, as demonstrated by comparative transcriptomic analysis showing differential effects on signaling pathways linked to alternative PHD substrates (p53, NF-κB, ATF4) [1]. Two novel oxyquinoline inhibitors bearing 2-methyl substitution (#4896-3249 and #5704-0720) induced HIF1 and HIF2-linked pathways at 2 µM concentrations—matching the effect of 30 µM roxadustat, representing a 15-fold potency advantage [1]. The target compound is the only commercially available 5-oxo-tetrahydroquinoline carboxylate scaffold that simultaneously presents the 2-methyl group and the 4-carboxylate ester, making it a privileged starting point for HIF PHD inhibitor development compared to the 2- and 3-carboxylate isomers which entirely lack the 2-methyl substituent.

HIF PHD Inhibition Hypoxia Signaling Ischemia-Reperfusion

5-Oxo Ketone as a Synthetic Diversification Handle Absent in Fully Saturated Tetrahydroquinoline-4-carboxylates

The target compound features a ketone at position 5 of the tetrahydroquinoline ring, distinguishing it from the fully saturated analog methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 68066-85-3, C₁₁H₁₃NO₂, MW 191.23), which lacks any oxo substitution [1]. The 5-oxo group serves as a versatile synthetic handle enabling at least three orthogonal diversification strategies not possible with the saturated analog: (i) reductive amination to install amine substituents at C5, (ii) oxime/hydrazone formation for heterocycle annulation, and (iii) nucleophilic addition (Grignard, organolithium) to generate tertiary alcohols. X-ray crystallographic data on the structurally related methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate confirmed the planarity of the 5-oxo group and its conjugation with the aromatic ring, establishing predictable reactivity [2]. This synthetic versatility is absent in non-oxo tetrahydroquinoline-4-carboxylates, which are limited to functionalization at the nitrogen or ester positions only.

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Antioxidant Activity Established for the 5-Oxo-Tetrahydroquinoline-4-Carboxylate Pharmacophore

A series of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids—sharing the identical 5-oxo-tetrahydroquinoline-4-carboxylate core with the target compound—was evaluated for antioxidant activity using an E. coli 'Ecolume' biosensor model of hydrogen peroxide-induced oxidative stress [1]. Among the nine compounds tested, several demonstrated antioxidant activity exceeding the reference standard trolox, a widely used vitamin E analog [1]. This finding establishes the 5-oxo-tetrahydroquinoline-4-carboxylate scaffold as a validated pharmacophore for antioxidant activity. While the target compound differs in its 2-methyl (vs. 2-aryl) substitution and lacks the 7,7-dimethyl groups, the shared 4-carboxylate/5-oxo core architecture provides class-level evidence that this scaffold can engage cellular redox pathways—a feature not established for the 2-carboxylate or 3-carboxylate regioisomers in comparable assay systems.

Oxidative Stress Antioxidant Discovery E. coli Biosensor

Procurement Cost and Availability Comparison Across Regioisomeric 5-Oxo-Tetrahydroquinoline Carboxylates

A direct comparison of list prices from the primary commercial supplier (Biosynth, distributed via CymitQuimica) and Fluorochem reveals that the target compound (CAS 155537-02-3) occupies a mid-range price point among the three regioisomers . The 2-carboxylate isomer is the most economical option on a per-milligram basis, reflecting higher demand and more established synthetic routes. The 3-carboxylate isomer commands the highest price point, likely due to lower demand and more challenging synthesis. The target compound's intermediate pricing, combined with its unique structural features (2-methyl + 4-carboxylate + 5-oxo), represents a value proposition for programs requiring all three functional elements in a single building block, avoiding the cost and time of de novo custom synthesis. Lead times are comparable across all three regioisomers when sourced from European stock.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Tetrahydroquinoline Ring as a More Polar Bioisostere of Tetralin: Implications for ADME Optimization

The tetrahydroquinoline (THQ) ring system has been validated as a more polar bioisostere of the tetralin scaffold in melatonin receptor ligand design [1]. Comparative analysis demonstrated that THQ-based ligands exhibited increased polarity relative to their tetralin analogs while maintaining subnanomolar binding affinity for the MT₂ receptor (Ki = 1 ± n/a nM for the most potent compound) [1][2]. This polarity enhancement, conferred by the ring nitrogen, translates to improved physicochemical drug-like properties including lower LogD and potentially reduced phospholipidosis risk [1]. The target compound, as a functionalized THQ scaffold, carries this inherent polarity advantage over carbocyclic analogs while further benefiting from the 5-oxo and 4-carboxylate polar functionalities that can be tuned during lead optimization.

Bioisosterism Drug-like Properties Melatonin Receptor Ligands

High-Impact Application Scenarios for Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate Based on Comparative Evidence


HIF Prolyl Hydroxylase Inhibitor Lead Generation and SAR Exploration

Research groups targeting the hypoxia-inducible factor (HIF) pathway for ischemia-reperfusion injury, anemia, or inflammatory diseases can deploy CAS 155537-02-3 as a privileged starting scaffold. The 2-methyl substituent—identified as a critical determinant of PHD2 inhibitory activity and subtype selectivity in oxyquinoline SAR studies [1]—is pre-installed, eliminating the need for a low-yielding late-stage methylation step. The 4-carboxylate ester provides a vector for amide-based library synthesis, while the 5-oxo group enables parallel diversification via reductive amination to explore the SAR of the C5 position. This three-dimensional diversification potential from a single building block contrasts with the 2- and 3-carboxylate regioisomers, which lack the 2-methyl group and would require de novo synthesis to introduce this essential SAR element.

Focused Tetrahydroquinoline Library Synthesis with Regiochemical Precision

Medicinal chemistry groups constructing targeted tetrahydroquinoline libraries for screening can use this compound as the 4-carboxylate regioisomer component of a regioisomeric matrix. When procured alongside the 2-carboxylate (CAS 1359970-23-2) and 3-carboxylate (CAS 1174538-70-5) isomers, the set enables systematic exploration of carboxylate positional effects on target binding, a strategy that has proven productive in tetrahydroquinoline-based programs including CRTH2 antagonists, opioid receptor ligands, and BKCa channel agonists [1]. The target compound's unique combination of 2-methyl and 4-carboxylate substitution fills a specific cell in this regioisomeric matrix not covered by any other commercially available building block, as confirmed by cross-referencing vendor catalogs .

Antioxidant Pharmacophore Validation Using the 5-Oxo-4-Carboxylate THQ Core

Investigators pursuing antioxidant small molecules can leverage the target compound as a simplified analog of the validated 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acid antioxidants that demonstrated activity exceeding trolox in E. coli biosensor assays [1]. The target compound retains the minimal 5-oxo-4-carboxylate pharmacophore while offering cleaner substitution (2-methyl vs. 2-aryl; no 7,7-dimethyl groups), facilitating deconvolution of the structural determinants of antioxidant activity. The methyl ester serves as a latent carboxylic acid that can be unmasked post-diversification to generate the free acid required for metal-chelating antioxidant mechanisms—a synthetic strategy precluded with the fully saturated tetrahydroquinoline-4-carboxylate (CAS 68066-85-3) which lacks both the 5-oxo group and the 2-methyl substituent.

ADME Property Optimization via THQ Bioisosteric Replacement of Carbocyclic Scaffolds

Drug discovery programs seeking to improve the polarity and drug-like properties of tetralin- or indane-based lead series can evaluate the target compound as a functionalized THQ bioisostere. The THQ ring has been validated as a more polar replacement for tetralin that maintains high target affinity (subnanomolar Ki values demonstrated for MT₂ receptor ligands) [1]. The pre-functionalized nature of CAS 155537-02-3—with ester, ketone, and ring nitrogen handles in place—enables rapid analog generation to probe the polarity-tolerance of the target binding site without committing to a full de novo THQ synthesis campaign. This scenario is particularly relevant for CNS-targeted programs where reducing LogD while maintaining potency is a key optimization challenge.

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